molecular formula C15H14O3 B1346898 4-Methoxybenzoin CAS No. 4254-17-5

4-Methoxybenzoin

Cat. No.: B1346898
CAS No.: 4254-17-5
M. Wt: 242.27 g/mol
InChI Key: PVSFIFPJPUEHPO-UHFFFAOYSA-N
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Description

4-Methoxybenzoin is an organic compound characterized by the presence of a methoxy group attached to the benzoin structure. It is a white crystalline solid with the molecular formula C14H12O3. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzoin can be synthesized through several methods, with the most common being the benzoin condensation reaction. This reaction involves the condensation of 4-methoxybenzaldehyde in the presence of a cyanide catalyst, typically potassium cyanide, under basic conditions. The reaction proceeds as follows:

2C8H8O2KCN, EtOHC14H12O3+H2O2 \text{C}_8\text{H}_8\text{O}_2 \xrightarrow{\text{KCN, EtOH}} \text{C}_14\text{H}_12\text{O}_3 + \text{H}_2\text{O} 2C8​H8​O2​KCN, EtOH​C1​4H1​2O3​+H2​O

Industrial Production Methods: In industrial settings, the synthesis of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzoin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-methoxybenzil using oxidizing agents such as nitric acid or potassium permanganate.

    Reduction: Reduction of this compound can yield 4-methoxybenzyl alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzoin structure.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: 4-Methoxybenzil.

    Reduction: 4-Methoxybenzyl alcohol.

    Substitution: Various substituted benzoin derivatives depending on the electrophile used.

Scientific Research Applications

4-Methoxybenzoin has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studies have explored its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-methoxybenzoin exerts its effects depends on the specific reaction or application. In oxidation reactions, the methoxy group can stabilize the intermediate species, facilitating the formation of the oxidized product. In biological systems, it may interact with enzymes or receptors, modulating their activity through non-covalent interactions.

Comparison with Similar Compounds

    Benzoin: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    4-Methoxybenzaldehyde: Precursor to 4-methoxybenzoin, with different reactivity due to the aldehyde functional group.

    4-Methoxybenzil: Oxidized form of this compound, used in different chemical contexts.

Uniqueness: this compound’s unique combination of the benzoin structure with a methoxy group allows for a distinct set of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Biological Activity

4-Methoxybenzoin is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound, chemically known as 4-methoxy-1,2-diphenylethanone, is an organic compound characterized by the presence of a methoxy group and a ketone functional group. The structure can be represented as follows:

C9H10O2\text{C}_9\text{H}_{10}\text{O}_2

This compound serves as a precursor for various derivatives that enhance its biological activity.

Research indicates that this compound and its derivatives exhibit significant anticancer properties through several mechanisms:

  • Inhibition of Tubulin Polymerization : Compounds like 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) demonstrate potent binding to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for inducing apoptosis in cancer cells .
  • EGFR Signaling Pathway Inhibition : Derivatives such as N-(4-methoxy)-benzoyl-N'-phenylthiourea have shown promising results in silico for inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

Cytotoxic Activity

The cytotoxic effects of this compound and its derivatives have been evaluated using various cancer cell lines. The following table summarizes key findings from recent studies:

Compound NameCell LineIC50 (mM)Mechanism of Action
N-(4-methoxy)-benzoyl-N'-phenylthioureaMCF-7 (Breast)0.37EGFR inhibition
N-4-methoxybenzoyl-N'-phenylureaHeLa (Cervical)6.50Disruption of cell proliferation pathways
SMART-HPC-3 (Prostate)0.006Tubulin polymerization inhibition

Case Studies

  • SMART Compounds : A study demonstrated that SMART compounds, including those with a methoxy substitution, exhibited significant anticancer activity against prostate cancer cells (PC-3) and melanoma cells (A375). These compounds showed IC50 values ranging from 6 to 55 nmol/L, indicating their high potency .
  • Phenylthiourea Derivatives : In another study, N-(4-methoxy)-benzoyl-N'-phenylthiourea was synthesized and tested against MCF-7 cells, revealing an IC50 value of 0.37 mM. This suggests that structural modifications enhance the compound's ability to inhibit cancer cell growth effectively .
  • Urea Derivatives : Research on N-4-methoxybenzoyl-N'-phenylurea highlighted its superior anticancer activity compared to hydroxyurea, with an IC50 value significantly lower than that of the standard treatment . This underscores the importance of chemical modifications in developing effective anticancer agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxybenzoin, and how do reaction conditions influence yield?

  • Answer : this compound is typically synthesized via the benzoin condensation of 4-methoxybenzaldehyde. Two methods are widely used:

Conventional cyanide-catalyzed condensation : Potassium cyanide (KCN) in aqueous ethanol promotes the coupling of aldehydes. For example, heating equimolar amounts of 4-methoxybenzaldehyde with KCN at 60–80°C yields this compound .

HMPT-mediated reactions : Refluxing this compound with hexamethylphosphoric triamide (HMPT) generates intermediates like enediamines, though this may produce mixed products requiring chromatographic purification (neutral alumina, petroleum ether/benzene eluent) .

  • Key Considerations : Cyanide-based methods require strict safety protocols, while HMPT reactions demand careful control to avoid side products. Yields depend on stoichiometry, solvent purity, and catalyst activity.

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., melting points, spectral profiles) for this compound derivatives?

  • Answer : Discrepancies often arise from impurities or isomer formation. For example, reacting this compound with HMPT produced a product with a broad melting range (178–194°C) and mixed NMR signals. To address this:

  • Recrystallization : Multiple ethanol-benzene recrystallizations narrow melting ranges and remove impurities .
  • Chromatography : Fractional elution on neutral alumina separates isomers (e.g., fractions A, B, C in ) .
  • Comparative spectroscopy : Match IR/NMR data against authenticated standards to confirm structural integrity .

Q. What mechanistic insights explain the formation of symmetrical vs. unsymmetrical derivatives in this compound reactions?

  • Answer : The reaction mechanism determines product symmetry:

  • Symmetrical intermediates : HMPT reacts with this compound to form enediamines (e.g., ArC(NMe₂)=C(NMe₂)Ar), which decompose symmetrically, favoring symmetrical products .
  • Unsymmetrical derivatives : Require controlled reversion procedures. For example, selective oxidation-reduction sequences or steric hindrance during condensation can bias product formation .

Q. What strategies optimize the synthesis of unsymmetrical this compound derivatives for structure-activity studies?

  • Answer : Key approaches include:

  • Reversion method : Partially reduce a pre-formed benzil (e.g., 4,4'-dichlorobenzil) with sodium dithionite to yield unsymmetrical benzoins .
  • Directed catalysis : Use chiral catalysts or templating agents to enforce asymmetry during condensation .
    • Challenge : Low regioselectivity often necessitates iterative purification (e.g., HPLC, TLC) .

Q. How can researchers address the lack of toxicological data for this compound in laboratory safety protocols?

  • Answer : While acute toxicity data are unavailable (), adopt precautionary measures:

  • Handling : Use fume hoods, gloves, and eye protection.
  • Decomposition : Avoid strong oxidizers to prevent hazardous byproducts (e.g., carbon oxides) .
  • Substitution : Consider less hazardous analogs (e.g., methyl-protected derivatives) if toxicity risks are suspected.

Q. Methodological Tables

Table 1: Comparison of this compound Synthesis Methods

MethodConditionsYield (%)Key ChallengesReferences
KCN Catalysis60–80°C, aqueous ethanol60–75Cyanide toxicity
HMPT-Mediated ReactionReflux in HMPT, chromatographic workup40–55Mixed products, purification

Table 2: Analytical Techniques for Structural Confirmation

TechniqueApplicationExample Data from Evidence
IR SpectroscopyConfirm ester/ether functional groupsMatched authenticated this compound
¹H NMRIdentify aromatic protons and methoxy groupsδ 3.8 (s, OCH₃), δ 7.2–7.8 (m, Ar-H)
ChromatographySeparate isomers (e.g., fractions A, B, C)Petroleum ether-benzene eluent

Properties

IUPAC Name

2-hydroxy-1-(4-methoxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSFIFPJPUEHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274406
Record name 4-METHOXYBENZOIN
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4254-17-5
Record name 2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4254-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 26659
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC57856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC26659
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Record name 4-METHOXYBENZOIN
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Synthesis routes and methods I

Procedure details

Compounds of the invention having the formula ##STR19## can be prepared as follows. Benzaldehyde and 4-methoxybenzaldehyde are reacted to yield 4-methoxybenzoin, which is converted to the hemisuccinate by reaction with succinic anhydride. The latter is reacted with urea and acetic acid to yield the intermediate 4-(4-methoxyphenyl)-5-phenyl-2-oxazole-propionic acid. ##STR20## The latter intermediate is demethylated with hydrogen bromide and esterified with methanol to yield the corresponding hydroxy methyl ester intermediate, which is then reacted with an appropriate haloalky-A compound, where A is as defined hereinbefore and hal is halo, to yield the desired final product as the methyl ester. ##STR21## The ester can be hydrolyzed by conventional methods to yield the desired final product in its free carboxylic acid form.
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Synthesis routes and methods II

Procedure details

To a solution of KCN (5 g) in water (35 mL) is added 4-methoxybenzaldehyde (27.2 g, 0.2 mole), benzaldehyde (21.2 g, 0.2 mole) and 95% ethanol (70 mL). The mixture is refluxed under nitrogen for 4.5 hours and the ethanol removed in vacuo. Water (200 mL) is added to the residue and then distilled off at reduced pressure (to remove remaining unreacted bezaldehyde). The procedure is repeated twice and the residual water azeotroped with ethanol. The crude product (56.3 g, orange semi-solid) is purified by flash-chromatography (on silica Merck-60, preabsorbed in dichloromethane-ethyl acetate and eluted with hexane-ethyl acetate 8:2) to yield a light yellow solid (20.1 g, 41.5%), m.p. 99°-101° C.
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5 g
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Yield
41.5%

Synthesis routes and methods III

Procedure details

According to the procedure in the literature [J. Chem. Soc. Perkin Trans. I, 1992, 2409-2417], dissolve 292 ml (2.08 mol) diisopropylamine in 3.6 litre 1,2-dimethoxyethane and cool to −78° C. Add 826 ml n-butyllithium solution (2.5 M in n-hexane, 2.066 mol) at a temperature below −60° C. Stir the mixture for a further 15 min at <−60° C. and then add a solution of 442 g (1.877 mol) (4-methoxyphenyl)[(trimethylsilyl)oxy]acetonitrile in 1.41 litre 1,2-dimethoxyethane dropwise at <−60° C. After further stirring for 30 min at −60° C., add a solution of 199.3 g (1.878 mol) benzaldehyde in 1.4 litre 1,2-dimethoxyethane in the space of 20 min at −60° C. Next, heat the reaction mixture slowly to RT in 4 h. Add 7 litre saturated ammonium chloride solution and extract with ethyl acetate. Wash the organic phase with saturated ammonium chloride solution, dry, and concentrate under vacuum. Take up the residue in 7 litre dioxan and 5 litre methanol, and add 6 litre 1 N hydrochloric acid. Stir the mixture for 3 h at RT, then add 3 litre saturated sodium chloride solution and extract the mixture with 6.5 litre ethyl acetate. Wash the organic phase with 1.0 litre 1 N sodium hydroxide solution and with saturated sodium chloride solution, dry, and concentrate under vacuum. Take up the residue in 2 litre diisopropyl ether, decant from the insoluble matter and seed with crystals. Stir the resultant suspension for 2 h at RT and then filter off the crystals with suction. Wash with 300 ml diisopropyl ether and petroleum ether and dry under vacuum. 236.8 g (47.8% of theor.) of the target compound is obtained.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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